Benzo[c]cinnoline N-oxide
Description
Historical Perspectives on Benzo[c]cinnoline (B3424390) N-oxide Synthesis and Derivatives
The synthesis of benzo[c]cinnoline and its N-oxide derivatives is historically rooted in the reductive cyclization of 2,2'-dinitrobiphenyls. vanderbilt.edu One of the foundational methods for preparing benzo[c]cinnoline N-oxide involves the cyclization of 2-amino-2'-nitrobiphenyl using reagents like hot methanolic sodium hydroxide (B78521). rsc.org This approach has been extended to synthesize substituted derivatives, such as 2-bromobenzo[c]cinnoline 6-oxide. rsc.org
Early research also explored the direct N-oxidation of benzo[c]cinnoline. For instance, the oxidation of 4-bromobenzo[c]cinnoline with hydrogen peroxide in acetic acid was found to yield the corresponding 6-oxide in high yield. rsc.org However, steric hindrance can play a significant role, as observed in the case of benzo[c]cinnolines with bromine atoms at the 4 and 7 positions, which inhibits N-oxidation. rsc.org
A significant advancement in the synthesis of this compound was the development of a novel process involving the partial reduction of 2,2'-dinitrobiphenyl (B165474). researchgate.netnih.gov This method can produce either benzo[c]cinnoline or its N-oxide in high yields depending on the reaction conditions. For the N-oxide, the reaction is conducted using water as a solvent and sodium hydroxide as the base, affording yields of up to 91%. researchgate.netnih.gov The proposed mechanism involves the initial formation of hydroxyamino and nitroso groups, followed by cyclization. researchgate.netnih.gov
The synthesis of more complex derivatives has also been a focus. For example, the preparation of 1,10-disubstituted benzo[c]cinnoline N-oxides was achieved through the reduction of an N-trifluoroacetyl derivative, although the reproducibility of this method was found to be scale-dependent. vanderbilt.edu Additionally, the synthesis of 4-nitrobenzo[c]cinnoline (B3361127) 6-oxide was confirmed, which was a product of the nitration of benzo[c]cinnoline oxide. rsc.org
Overview of this compound within Heterocyclic Chemistry Research
This compound is a notable compound within the broader field of heterocyclic chemistry, primarily due to its reactivity and its role as a key intermediate in the synthesis of other important molecules. One of the most studied reactions is its deoxygenation to form benzo[c]cinnoline. A highly efficient method for this conversion involves treating the N-oxide with sodium ethoxide at elevated temperatures, which can achieve a near-quantitative yield of 96%. researchgate.netnih.gov
The photochemical behavior of this compound is another area of significant interest. Unlike some other N-oxides, this compound primarily undergoes photodeoxygenation rather than ring enlargement. electronicsandbooks.com This photochemical reactivity has been explored in various contexts, including its potential as a model for biochemical oxygen transfer. electronicsandbooks.com
Furthermore, the electrochemical properties of this compound have been investigated. Studies using techniques like cyclic voltammetry have shown that the compound undergoes distinct reduction processes. In acidic media, it exhibits two separate reduction waves, while in basic media, only a single wave is observed. smolecule.com Research has also delved into the adsorption of the molecule on electrode surfaces to determine its diffusion coefficient. smolecule.com The electrocatalytic potential of surfaces modified with benzo[c]cinnoline derivatives, including the N-oxide, has been explored for reactions like the reduction of dioxygen. researchgate.net
The synthesis of various derivatives starting from the N-oxide or leading to it highlights its versatility. For instance, 2-amino-5,2'-dinitrobiphenyl readily cyclizes to form 2-nitrobenzo[c]cinnoline 6-oxide. rsc.org The parent compound, benzo[c]cinnoline, is recognized as a privileged structure in the development of functional materials and bioactive compounds, which underscores the importance of its N-oxide precursor. nih.gov
Evolution of Research Paradigms for this compound Studies
Research into this compound has evolved from initial synthetic preparations and characterizations to more sophisticated investigations of its reaction mechanisms and physical properties. Early studies were heavily focused on classical organic synthesis techniques, such as reductive cyclization and oxidation reactions, to produce the parent compound and its simple derivatives. rsc.org
The paradigm shifted towards a more mechanistic understanding with the advent of advanced analytical techniques. Photochemical studies, for example, moved beyond simple product analysis to investigate the nature of the excited states involved in reactions like deoxygenation. electronicsandbooks.comacs.orgoup.com The use of sensitizers and quenchers helped to elucidate whether singlet or triplet excited states were the reactive species. wur.nl
In recent years, there has been a growing emphasis on computational and electrochemical methods. Statistical experimental design and multivariate modeling have been employed to optimize synthetic procedures for this compound, allowing for a more systematic approach to maximizing yields and understanding reaction parameters. researchgate.net Electrochemical techniques, including cyclic voltammetry, chronoamperometry, and constant potential coulometry, have provided detailed insights into the electron transfer processes involved in the reduction of the N-oxide. smolecule.com These methods have enabled the determination of the number of electrons transferred and the diffusion coefficient, leading to proposed mechanisms for the electrode reactions. smolecule.com
Furthermore, modern synthetic strategies have expanded to include transition-metal-catalyzed reactions, offering new pathways to benzo[c]cinnoline derivatives, which are often accessed from precursors related to the N-oxide. nih.govacs.orgresearchgate.net The development of methods for creating diversely functionalized benzo[c]cinnolines underscores the ongoing evolution of research in this area, driven by the quest for novel materials and molecules with specific electronic and biological properties. nih.govacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-oxidobenzo[c]cinnolin-5-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-14-12-8-4-2-6-10(12)9-5-1-3-7-11(9)13-14/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIBBBQSFGWTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[N+](=N2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6141-98-6 | |
| Record name | Benzo[c]cinnoline, 5-oxide | |
| Source | CAS Common Chemistry | |
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| Record name | Benzo[c]cinnoline N-oxide | |
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| Record name | Benzo[c]cinnoline N-oxide | |
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| Record name | Benzo[c]cinnoline 5-oxide | |
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| Record name | BENZOCINNOLINE N-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9A8N30PPG | |
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Advanced Synthetic Methodologies for Benzo C Cinnoline N Oxide
Strategies for Direct Benzo[c]cinnoline (B3424390) N-oxide Synthesis
Direct synthetic routes to benzo[c]cinnoline N-oxide offer the advantage of constructing the desired framework in a limited number of steps, often from readily available starting materials. These strategies are centered on intramolecular cyclization reactions that form the crucial N-N bond of the cinnoline (B1195905) ring system.
Controlled Reduction-Cyclization of Dinitrobiphenyl Precursors
A prominent and effective method for the direct synthesis of this compound involves the controlled reductive cyclization of 2,2'-dinitrobiphenyl (B165474) precursors. This transformation orchestrates the partial reduction of the two nitro groups to intermediate oxidation states that are primed for intramolecular condensation and N-N bond formation. The reaction proceeds through a cascade of events, where the careful choice of reducing agents and reaction conditions is paramount to steer the reaction towards the desired N-oxide product.
The transformation of 2,2'-dinitrobiphenyl to this compound is a mechanistically complex process that is believed to proceed through a sequence of single electron transfer (SET) events and the involvement of radical intermediates. The initial step involves the partial reduction of one of the nitro groups to a nitroso group and the other to a hydroxylamino group. This partial reduction is a key feature of this synthetic strategy.
The reduction of nitroaromatic compounds can proceed through a one-electron (radical) mechanism or by successive two-electron steps. researchgate.net In the context of dinitrobiphenyl cyclization, a SET mechanism is proposed to initiate the process, leading to the formation of nitro radical anions. These radical anions can then undergo further transformations. The formation of the N-N bond is thought to occur via the intramolecular condensation of the intermediate nitroso and hydroxylamino functionalities. It is also postulated that radical mechanisms, potentially involving a nitroso radical anion, play a role in the crucial cyclization step that forms the N-N bond.
The outcome of the reduction-cyclization of 2,2'-dinitrobiphenyl is highly dependent on the reaction conditions, with the choice of solvent and base playing a critical role in determining the product distribution. To selectively obtain this compound, aqueous solvent systems in the presence of a base such as sodium hydroxide (B78521) are often employed. In contrast, conducting the reaction in an alcoholic solvent with an alkoxide base tends to favor the formation of the deoxygenated benzo[c]cinnoline.
The optimization of these conditions has been a subject of systematic studies to maximize the yield of the desired N-oxide. The following table summarizes the influence of solvent and base on the reaction outcome.
| Precursor | Reducing Agent/Conditions | Solvent | Base | Product | Yield (%) |
| 2,2'-Dinitrobiphenyl | Glucose | Water | NaOH | This compound | High |
| 2,2'-Dinitrobiphenyl | Hydrazine | Ethanol | Sodium Ethoxide | Benzo[c]cinnoline | High |
This table is a representative summary based on the general principles described in the literature. Specific yields can vary based on the exact reaction conditions and substituents on the biphenyl (B1667301) core.
Electrochemical Synthesis Approaches to this compound and Related Frameworks
Electrochemical methods offer a powerful and environmentally benign alternative to traditional chemical reagents for the synthesis of complex organic molecules. In the context of this compound and its derivatives, electrochemical approaches have been explored for both the oxidative and reductive cyclization of appropriate precursors. These methods allow for precise control over the reaction potential, which can lead to enhanced selectivity and yield.
The anodic oxidation of 2-azobiaryls provides a direct route to benzo[c]cinnolinium salts, which are closely related to the N-oxide framework. researchgate.netnih.gov This electrochemical process involves the removal of electrons from the 2-azobiaryl substrate at the anode, initiating an intramolecular cyclization. The mechanism is believed to proceed through the formation of a radical cationic intermediate via anodic oxidation. nih.gov This intermediate then undergoes an intramolecular nucleophilic addition to generate a new C-N bond, leading to the cyclized product. nih.gov Subsequent single electron oxidation and deprotonation afford the benzo[c]cinnolinium salt. nih.gov
While this method directly yields the cationic cinnolinium species, it represents a valuable strategy for accessing the core benzo[c]cinnoline framework, which can be a precursor to the N-oxide. The reaction conditions can be optimized to achieve good to excellent yields for a variety of substituted 2-azobiaryls.
| Substrate | Conditions | Product | Yield (%) |
| 2-Azobiaryl | Electrochemical Oxidation, Room Temperature | Benzo[c]cinnolinium salt | Good |
| Methyl-substituted 2-Azobiaryls | Electrolysis | Corresponding Benzo[c]cinnolinium salts | Good |
| Methoxy-substituted 2-Azobiaryls | Electrolysis | Corresponding Benzo[c]cinnolinium salts | Good |
Yields are generalized from the literature and can be influenced by the specific substrate and electrochemical cell setup. researchgate.net
Reductive coupling protocols provide a direct and efficient means of synthesizing benzo[c]cinnoline and its N-oxide from 2,2'-dinitrobiphenyls. Among the various reducing agents employed, sodium hydrosulfide (B80085) (NaHS) has emerged as a particularly effective reagent for this transformation. nih.gov This method is attractive due to its operational simplicity, rapid reaction times, and the use of an inexpensive and readily available reducing agent. nih.gov
The reaction, when carried out with NaHS, can selectively yield either benzo[c]cinnoline or this compound depending on the reaction conditions. nih.gov This reductive coupling protocol is notable for its efficiency, with reactions often completing within 20 minutes and affording moderate to good yields under ambient conditions. nih.gov The method is also scalable and tolerates a diverse range of substitution patterns on the dinitrobiphenyl precursor. nih.gov
| Precursor | Reducing Agent | Solvent | Temperature (°C) | Time | Product | Yield (%) |
| 2,2'-Dinitrobiphenyl | NaHS | DMSO | 70 | 20 min | Benzo[c]cinnoline | up to 95 |
| Substituted 2,2'-Dinitrobiphenyls | NaHS | DMSO | 70 | 20 min | Substituted Benzo[c]cinnolines | Moderate to Good |
| 2,2'-Dinitrobiphenyl | NaHS | DMSO | 25 | 2 h | This compound | Moderate |
This table is based on findings reported for the NaHS-mediated reductive coupling of 2,2'-dinitrobiphenyls. nih.gov
Indirect Synthesis of this compound via Precursors
Indirect synthetic routes are paramount for obtaining this compound. These methods build the heterocyclic system from precursors, with the N-oxide group being formed as an integral part of the core reaction mechanism.
While the direct oxidation of many N-heterocycles is a standard method for producing N-oxides, the literature on the synthesis of this compound is notably dominated by precursor-based methods rather than the post-synthesis oxidation of Benzo[c]cinnoline. Polarographic studies confirm the structural relationship between 2,2′-dinitrobiphenyl and its reduction products, including this compound and Benzo[c]cinnoline. researchgate.net These studies show that while the end product of the electrochemical reduction is dihydrobenzo[c]cinnoline, this can be re-oxidized to Benzo[c]cinnoline. researchgate.net However, the process does not proceed further to the N-oxide under these conditions, suggesting that direct oxidation of the stable Benzo[c]cinnoline core is not a facile process. researchgate.net The primary route remains the reductive cyclization of dinitro precursors, where the N-oxide is a key intermediate that can be isolated. researchgate.netnih.gov
The most established and effective method for synthesizing this compound is the reductive cyclization of 2,2'-dinitrobiphenyl. This transformation does not proceed by a simple direct reduction of both nitro groups. Instead, it involves a stepwise partial reduction that generates critical nitroso intermediates, which are key to the subsequent cyclization and N-oxide formation.
The reaction mechanism is understood to begin with a partial reduction of the nitro groups on the 2,2'-dinitrobiphenyl starting material. nih.govacs.org This initial step is believed to occur via a single-electron transfer (SET) mechanism, leading to the formation of intermediates containing both hydroxyamino (-NHOH) and nitroso (-NO) functionalities on the biphenyl skeleton. nih.govacs.org The intramolecular cyclization that follows is thought to proceed through a radical mechanism involving a nitroso radical anion. nih.govacs.org
This pathway highlights that a nitroso-containing species is a crucial intermediate. The reduction of 2,2′-dinitrobiphenyl can be controlled to yield this compound as the main product. nih.govacs.org For instance, using sodium sulfide (B99878) can stepwise reduce 2,2′-dinitrobiphenyl first to 2,2′-dinitrosobiphenyl and subsequently to Benzo[c]cinnoline-5-oxide. researchgate.net
The choice of reaction conditions, particularly the solvent and base, is critical in determining the final product. A significant finding is that conducting the reductive cyclization of 2,2'-dinitrobiphenyl in water with sodium hydroxide as the base selectively yields this compound in high yield (91%). nih.govacs.org In contrast, performing the reaction in an alcohol solvent with an alkoxide base leads to the fully deoxygenated Benzo[c]cinnoline. nih.govacs.org
| Starting Material | Key Intermediates | Reaction Conditions | Major Product | Reported Yield |
|---|---|---|---|---|
| 2,2'-Dinitrobiphenyl | 2-Hydroxyamino-2'-nitrosophenyl, Nitroso radical anion | NaOH, Water | This compound | 91% nih.govacs.org |
| 2,2'-Dinitrobiphenyl | 2-Hydroxyamino-2'-nitrosophenyl, Nitroso radical anion | Sodium Alkoxide, Alcohol | Benzo[c]cinnoline | 93% nih.govacs.org |
| 2,2'-Dinitrobiphenyl | 2,2'-Dinitrosobiphenyl | Sodium Sulfide | Benzo[c]cinnoline-5-oxide | Not specified researchgate.net |
Green Chemistry Principles in this compound Synthesis
While dedicated studies on "green" methodologies for this compound are not abundant, principles of green chemistry can be applied to its synthesis, primarily by modifying the established reductive cyclization of 2,2'-dinitrobiphenyl. Key areas of improvement include the use of environmentally benign solvents, alternative energy sources, and eco-friendly reagents.
Solvent Selection: A significant advancement towards a greener synthesis is the use of water as a solvent. The selective formation of this compound from 2,2'-dinitrobiphenyl is achieved in high yield when the reaction is conducted in water with a simple base like sodium hydroxide. nih.govacs.org This contrasts with methods that use organic solvents like alcohols, making the aqueous route a more sustainable option.
Alternative Methodologies:
Electrochemistry: Electrochemical methods represent a powerful green chemistry tool, as they replace chemical oxidants or reductants with electricity. The synthesis of Benzo[c]cinnoline from 2,2'-dinitrobiphenyl via electrochemical reduction has been reported. nih.govresearchgate.net Given that this compound is a stable intermediate in the reduction pathway of the dinitro compound, it is plausible that tuning the electrochemical potential and reaction conditions could allow for the selective synthesis and isolation of the N-oxide, thus avoiding bulk chemical reagents. researchgate.net
Photocatalysis: The photocatalytic reduction of 2,2'-dinitrobiphenyl using TiO₂ under UV irradiation has been shown to selectively produce Benzo[c]cinnoline. rsc.org Photocatalysis utilizes light energy to drive chemical reactions, often under mild conditions. While this specific report targets the deoxygenated product, the principles of photocatalysis could potentially be adapted to halt the reduction at the N-oxide stage, offering a green, light-driven synthetic route.
Eco-Friendly Reagents: The use of reagents like sodium hydrosulfide (NaHS) for the reductive coupling of 2,2'-dinitrobiphenyls is described as an eco-friendly, transition-metal-free method that proceeds under mild conditions. researchgate.net Such approaches enhance the green profile of the synthesis by avoiding toxic heavy metals and harsh reaction conditions.
| Green Chemistry Principle | Application in Synthesis | Advantages | Relevance to N-oxide |
|---|---|---|---|
| Use of Green Solvents | Employing water as the reaction solvent for the reductive cyclization of 2,2'-dinitrobiphenyl. nih.govacs.org | Reduces volatile organic compound (VOC) use, non-toxic, non-flammable. | Directly yields this compound selectively. |
| Alternative Energy Sources | Electrochemical or photocatalytic reduction of the dinitro precursor. researchgate.netrsc.org | Reduces reliance on stoichiometric chemical reagents, potential for milder conditions, improved energy efficiency. | The N-oxide is a known intermediate; methodology could be tuned for its selective isolation. |
| Use of Safer Reagents | Employing transition-metal-free reductants like NaHS. researchgate.net | Avoids toxic and heavy metal waste streams. | Provides a milder and more environmentally friendly route to the core cinnoline structure. |
Mechanistic Investigations of Benzo C Cinnoline N Oxide Reactivity
Electron Transfer Processes in Benzo[c]cinnoline (B3424390) N-oxide Transformations
Electron transfer is a fundamental process in both the formation of benzo[c]cinnoline N-oxide from its precursors and its subsequent chemical or electrochemical transformations. These processes can involve single or multiple electrons, leading to various reactive intermediates and products.
The formation of this compound from precursors like 2,2'-dinitrobiphenyl (B165474) often proceeds through a mechanism initiated by a single electron transfer (SET). One proposed pathway involves the partial reduction of the two nitro groups of 2,2'-dinitrobiphenyl. This process is believed to occur via a SET mechanism, which yields crucial hydroxyamino and nitroso group intermediates. researchgate.net Following the initial reduction, the cyclization to form the N-oxide is thought to proceed via a radical mechanism involving a nitroso radical anion. researchgate.net
While not a direct formation of the N-oxide, the synthesis of related benzo[c]cinnolinium salts from 2-azobiaryls also highlights the role of SET processes. In these reactions, an oxidant like copper(II) or an anodic potential initiates a single electron transfer from the aromatic ring, forming a radical cationic intermediate. nih.gov This intermediate then undergoes intramolecular cyclization. nih.gov This underscores the prevalence of SET-initiated pathways in the broader chemistry of the benzo[c]cinnoline framework.
Multi-electron pathways are prominent in the electrochemical behavior of this compound and its formation from highly oxidized precursors. The electrochemical reduction of 2,2'-dinitrobiphenyl to benzo[c]cinnoline, a process closely related to the N-oxide formation, is a completely irreversible eight-electron process in the presence of CO2. researchgate.net
Intramolecular Cyclization Pathways in this compound Formation
The key step in forming the tricyclic this compound structure is an intramolecular cyclization. This process is highly dependent on the nature of the intermediates formed and the electronic and steric properties of any substituents on the biphenyl (B1667301) backbone.
The reductive cyclization of 2,2'-dinitrobiphenyl is a primary route to this compound. A widely accepted mechanism posits that the initial reduction of the dinitrobiphenyl does not proceed directly to the final product. Instead, it involves the formation of an intermediate species, 2-(2′-nitrosophenyl)phenylhydroxylamine, where one nitro group is reduced to a nitroso group (-N=O) and the other to a hydroxylamine (B1172632) group (-NHOH). researchgate.net
This intermediate is pivotal for the subsequent cyclization. An intramolecular single-electron transfer is proposed to occur between the nitrogen-containing functional groups of this intermediate. researchgate.net This transfer generates a bis(radical-anion), whose recombination and subsequent transformation lead directly to the initial formation of this compound. researchgate.net The presence of these specific nitroso and hydroxylamine functionalities is therefore a prerequisite for the crucial N-N bond-forming cyclization step in this synthetic pathway. researchgate.net
The efficiency and outcome of the intramolecular cyclization are strongly influenced by the stereoelectronic properties of substituents on the biphenyl rings. Both the electronic nature (electron-donating or electron-withdrawing) and the steric bulk of these groups can significantly alter the reaction's feasibility and yield. researchgate.net
Electron-withdrawing groups can have a pronounced effect on the reaction rate. For instance, the cyclization of hydrazones to form related cinnoline (B1195905) structures is significantly accelerated by the presence of an electron-withdrawing nitro group; the reaction becomes spontaneous, whereas the unsubstituted equivalent requires prolonged heating. researchgate.net Conversely, in the synthesis of benzo[c]cinnolinium salts from 2-azobiaryls, introducing an electron-withdrawing fluorine group onto the phenyl ring significantly retards the reaction. acs.org
Steric hindrance also plays a critical role. The presence of a bulky methyl group at the C2′ position of a 2-azobiaryl substrate was found to decrease the reaction yield to 33%, presumably due to the steric hindrance impeding the necessary conformational arrangement for cyclization. acs.org Furthermore, certain functional groups like –NH2, –CN, and –OH are considered undesirable in the reductive cyclization of 2,2'-dinitrobiphenyls, as they can readily form radicals under the reaction conditions, leading to side reactions and resinification of the mixture. researchgate.net
| Precursor Type | Substituent | Position | Effect on Cyclization | Reported Yield |
|---|---|---|---|---|
| 2-Azobiaryl | -F (Fluoro) | C4' | Retarded Reaction | 32% |
| 2-Azobiaryl | -F (Fluoro) | C3' | Retarded Reaction | 27% |
| 2-Azobiaryl | -CH3 (Methyl) | C2' | Steric Hindrance | 33% |
| Hydrazone Derivative | -NO2 (Nitro) | - | Accelerated Reaction | Spontaneous |
| Hydrazone Derivative | -H (Hydrogen) | - | Slow Reaction | Requires prolonged heating |
Reaction Dynamics and Kinetics of this compound Transformations
While a comprehensive quantitative kinetic analysis of this compound formation is not extensively detailed in the literature, several factors influencing the reaction rate have been identified. The reductive coupling of 2,2'-dinitrobiphenyls can be very rapid under specific conditions, with reports of the reaction proceeding to completion in as little as 20 minutes at 70°C using sodium hydrosulfide (B80085) (NaHS) in DMSO. nih.gov This indicates a process with a relatively low activation energy barrier under these conditions.
Kinetic data is more available for the electrochemical transformations of the broader benzo[c]cinnoline family. For the electrochemical reduction of benzo[c]cinnoline and its bromo derivatives, standard rate constants (ks) have been determined using techniques such as the Laviron or Nicholson methods. researchgate.net These studies provide insight into the electron transfer kinetics at an electrode surface. The adsorption of the molecules on the electrode surface is a key dynamic feature of these processes, and analysis of this phenomenon allows for the calculation of diffusion coefficients and formal potentials. researchgate.net However, specific rate constants and activation energies for the chemical formation of this compound from its common precursors remain an area for further investigation.
Chemical Transformations and Reaction Pathways of Benzo C Cinnoline N Oxide
Deoxygenation Reactions of Benzo[c]cinnoline (B3424390) N-oxide
The deoxygenation of Benzo[c]cinnoline N-oxide is a fundamental transformation that yields the parent heterocycle, Benzo[c]cinnoline. This reaction is significant for removing the N-oxide group after it has served its purpose in a synthetic sequence, for instance, by activating the ring system towards certain reactions.
Chemoselective Reduction to Benzo[c]cinnoline
A notable method for the deoxygenation of this compound involves its treatment with sodium ethoxide at elevated temperatures. This reaction provides a near-quantitative conversion to Benzo[c]cinnoline, with reported yields as high as 96%. This process is a chemoselective reduction, specifically targeting the N-oxide group while leaving the core heterocyclic structure intact. The high efficiency of this method makes it a valuable tool for the synthesis of Benzo[c]cinnoline from its N-oxide precursor.
Influence of Reagents and Reaction Parameters on Deoxygenation Efficiency
The choice of reagents and reaction conditions plays a crucial role in the outcome of reactions involving 2,2'-dinitrobiphenyl (B165474) derivatives, which can lead to either Benzo[c]cinnoline or its N-oxide. To obtain Benzo[c]cinnoline directly, the reaction is typically conducted with an alcohol as the solvent and an alkoxide as the base. Conversely, the synthesis of this compound is favored when water is used as the solvent with sodium hydroxide (B78521) as the base.
While specific studies on a wide range of deoxygenation reagents for this compound are limited, general methods for the deoxygenation of aza-aromatic N-oxides are well-established and suggest other potential routes. These modern reagents are known for their mild conditions and high chemoselectivity, offering potential alternatives to traditional methods. The efficiency of these reactions often depends on the specific substrate and the chosen catalyst/reagent system.
Table 1: General Reagents for Deoxygenation of Aza-aromatic N-oxides
| Reagent/System | Conditions | Notes |
| Sodium Ethoxide | Elevated Temperature | High yield (96%) reported for this compound. |
| Indium / Pivaloyl Chloride | Room Temperature | Effective for various sulfoxides and aza-aromatic N-oxides. |
| Zn(OTf)₂ or Cu(OTf)₂ | Mild Conditions | Environmentally friendly Lewis acid catalysts. |
| Visible light-mediated metallaphotoredox catalysis | Room Temperature, Hantzsch ester as reductant | Highly chemoselective and tolerates a wide range of functional groups. |
| Electrochemical deoxygenation | Aqueous solution | Avoids transition-metal catalysts and waste-generating reducing agents. |
Cycloaddition Reactions Involving this compound as a Dipole
This compound, as a conformationally rigid azoxy compound, can function as a 1,3-dipole in cycloaddition reactions, a reactivity that is not commonly observed for azoxy compounds. This behavior allows for the synthesis of complex heterocyclic structures.
Generation and Reactivity of Azomethine Ylides from this compound
Benzo[c]cinnoline N-oxides react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) at elevated temperatures (e.g., 190°C in nitrobenzene) to generate azomethine ylides. rsc.orgrsc.org These reactions result in 1:1 adducts, although often in low yields. rsc.org The reactivity is influenced by substituents on the this compound skeleton; for instance, electron-donating groups like methoxy (B1213986) groups can increase the yield of the adduct. rsc.org The yields based on the consumed N-oxide are notably higher, suggesting that a significant portion of the starting material can be recovered unreacted. rsc.org
Table 2: Reaction of Substituted Benzo[c]cinnoline N-oxides with DMAD
| This compound Substituent | Adduct Yield (%) | Yield based on consumed N-oxide (%) |
| Unsubstituted | 2 | 15 |
| 3-Methoxy | 5 | 22 |
| 3,8-Dimethoxy | 7 | 38 |
| 2,9-Dimethoxy | 8 | 51 |
Data sourced from Rees, C. W.; Storr, R. C. J. Chem. Soc., Chem. Commun., 1973, (21), 837-838. rsc.org
Functionalization and Derivatization Strategies for this compound
Direct functionalization of the this compound core allows for the introduction of various substituents, leading to a diverse range of derivatives. These strategies often leverage the electronic properties imparted by the N-oxide group.
One reported derivatization involves a ruthenium-catalyzed C-H activation reaction. This compound can be reacted with (4-methoxyphenyl)boronic acid in the presence of a ruthenium catalyst system ([Ru(p-cymene)Cl₂]₂), copper and silver triflate co-catalysts, and silver oxide as an oxidant. This process leads to the C-H arylation of the this compound structure.
Another strategy for functionalization involves the electrochemical modification of surfaces. For example, 2-Benzo[c]cinnoline 6-oxide molecules can be grafted onto a glassy carbon electrode surface. researchgate.net This is achieved through the electrochemical reduction of the corresponding diazonium salt in a nonaqueous medium, resulting in a covalently bound film of the this compound derivative on the electrode. researchgate.net This surface modification has been explored for applications in electrocatalysis, specifically for the reduction of dioxygen. researchgate.net
Synthesis of Halogenated this compound Derivatives
The introduction of halogen atoms onto the this compound framework provides valuable handles for further functionalization through cross-coupling reactions. The synthesis of bromo derivatives of this compound has been successfully achieved through the cyclization of appropriately substituted 2-aminobiphenyl (B1664054) precursors.
Specifically, 2-bromobenzo[c]cinnoline 6-oxide can be prepared from 2-amino-5-bromo-2'-nitrobiphenyl. rsc.org Similarly, the N-oxidation of 4-bromobenzo[c]cinnoline with hydrogen peroxide in acetic acid exclusively yields the corresponding 4-bromobenzo[c]cinnoline 6-oxide in high yield. rsc.org This selectivity is attributed to steric hindrance at the 5-position, directing the oxidation to the less hindered nitrogen atom. rsc.org
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-Amino-5-bromo-2'-nitrobiphenyl | Hot methanolic sodium hydroxide | 2-Bromobenzo[c]cinnoline 6-oxide | 96% | rsc.org |
| 4-Bromobenzo[c]cinnoline | Hydrogen peroxide, Acetic acid | 4-Bromobenzo[c]cinnoline 6-oxide | High | rsc.org |
Introduction of Nitro and Other Electron-Withdrawing/Donating Groups onto the this compound Core
The electronic properties of the this compound system can be modulated by the introduction of electron-withdrawing groups, such as nitro groups, or electron-donating groups, such as amino and methoxy groups.
Nitration of this compound with nitric acid in sulfuric acid leads to a mixture of 1-nitro- and 4-nitrobenzo[c]cinnoline (B3361127) oxides. rsc.org However, when the nitration is carried out with nitric acid alone, 2-nitrobenzo[c]cinnoline 6-oxide is the main product. rsc.org The synthesis of 4-nitrobenzo[c]cinnoline 6-oxide has been confirmed through the cyclization of 2-amino-3,2'-dinitrobiphenyl, followed by reduction to the corresponding 4-aminobenzo[c]cinnoline 6-oxide. rsc.org
The introduction of amino groups, a key electron-donating functionality, is typically achieved by the reduction of the corresponding nitro derivatives. For instance, 4-aminobenzo[c]cinnoline 6-oxide has been synthesized by the reduction of 4-nitrobenzo[c]cinnoline 6-oxide. rsc.org While less explored for the N-oxide, the synthesis of methoxy-substituted benzo[c]cinnolines suggests that similar strategies could be applied to introduce electron-donating groups onto the N-oxide core. researchgate.net
| Starting Material | Reagents and Conditions | Product(s) | Reference |
|---|---|---|---|
| This compound | Nitric acid, Sulfuric acid | 1-Nitrobenzo[c]cinnoline oxide and 4-Nitrobenzo[c]cinnoline oxide | rsc.org |
| This compound | Nitric acid | 2-Nitrobenzo[c]cinnoline 6-oxide | rsc.org |
| 2-Amino-5,2'-dinitrobiphenyl | Cyclization | 2-Nitrobenzo[c]cinnoline 6-oxide | rsc.org |
| 4-Nitrobenzo[c]cinnoline 6-oxide | Reduction (e.g., with stannous chloride) | 4-Aminobenzo[c]cinnoline 6-oxide | rsc.org |
Synthesis of 1,10-Heterodisubstituted Benzo[c]cinnoline N-oxides
The synthesis of benzo[c]cinnoline N-oxides with substitution at the 1 and 10 positions allows for the creation of molecules with significant helical distortion, which can impact their chiroptical and electronic properties. A notable example is the preparation of 1-amino-10-propylthiobenzo[c]cinnoline 5-N-oxide.
The synthesis commences from a highly substituted trinitrobiphenyl precursor. The formation of the this compound core involves a complex sequence of reduction and cyclization steps. researchgate.netacs.org This multi-step process highlights the challenges and intricacies involved in constructing these sterically demanding systems. The resulting 1,10-heterodisubstituted benzo[c]cinnoline 5-N-oxide exhibits a significant helical twist in its crystal structure. researchgate.netacs.org
| Precursor | Key Transformation | Product | Reference |
|---|---|---|---|
| Trinitrobiphenyl derivative | Complex reduction-oxidation-cyclization sequence | 1-Amino-10-propylthiobenzo[c]cinnoline 5-N-oxide | researchgate.netacs.org |
Catalytic Applications of Related Benzo[c]cinnoline Systems in Organic Oxidation
While the direct catalytic applications of this compound are not extensively documented, the parent benzo[c]cinnoline has emerged as a potent organocatalyst in organic oxidation reactions. This suggests the potential for related N-oxide systems to exhibit similar or enhanced catalytic activity.
A prominent example is the use of commercially available benzo[c]cinnoline to catalyze the oxidation of alkyl halides to aldehydes. thieme-connect.comnih.gov This transformation operates through a novel mechanistic pathway involving nucleophilic attack, a prototropic shift, and subsequent hydrolysis. nih.gov A key advantage of this system is the use of air as the terminal oxidant, making it an environmentally benign alternative to traditional oxidation methods like the Kornblum oxidation. thieme-connect.com The catalytic cycle is supported by both experimental and computational studies. thieme-connect.com
The reaction is compatible with a variety of benzyl (B1604629) halides and can also convert non-benzylic halides, albeit in more moderate yields. thieme-connect.com
| Substrate | Catalyst | Oxidant | Product | Conversion/Yield | Reference |
|---|---|---|---|---|---|
| Various benzyl halides | Benzo[c]cinnoline (10 mol%) | Air | Corresponding aldehydes | Up to 99% conversion, up to 89% yield | thieme-connect.com |
| Non-benzylic halides | Benzo[c]cinnoline (10 mol%) | Air | Corresponding aldehydes | Moderate yields | thieme-connect.com |
Advanced Characterization Methodologies for Benzo C Cinnoline N Oxide Research
Electrochemical Analysis of Benzo[c]cinnoline (B3424390) N-oxide Behavior
In-situ Spectroelectrochemistry for Mechanistic Insights
While direct in-situ spectroelectrochemical studies combining techniques like UV-Vis or Electron Paramagnetic Resonance (EPR) spectroscopy with electrochemical measurements on benzo[c]cinnoline N-oxide are not extensively documented in the reviewed literature, its electrochemical behavior has been investigated, providing foundational mechanistic insights. Studies on the electrochemical reduction of this compound at a mercury electrode have revealed a complex, pH-dependent mechanism. jst.go.jp
In acidic media, the reduction proceeds in two distinct waves, corresponding to a two-electron and a subsequent four-electron transfer process. Conversely, in basic conditions, a single reduction wave is observed. jst.go.jp This behavior suggests that protonation plays a crucial role in the reduction pathway. The proposed mechanism in acidic solution involves an initial two-electron reduction of the N-oxide functionality, followed by a four-electron reduction of the cinnoline (B1195905) core. jst.go.jp
The proposed multi-step reduction mechanism for this compound in an acidic environment is detailed in the table below, based on voltammetric studies. jst.go.jp
Table 1: Proposed Electrochemical Reduction Mechanism of this compound in Acidic Media
| Step | Number of Electrons Transferred | Description |
|---|---|---|
| 1 | 2e⁻ | Reduction of the N-oxide group. |
These findings, derived from techniques such as sampled current polarography, cyclic voltammetry, chronoamperometry, and chronocoulometry, lay the groundwork for future in-situ spectroelectrochemical experiments. jst.go.jp Such studies would be invaluable in directly observing the transient intermediates and confirming the proposed reaction pathways, for instance, by monitoring the changes in the UV-Vis absorption spectrum or detecting paramagnetic radical intermediates with EPR spectroscopy during controlled potential electrolysis.
X-ray Crystallography for Solid-State Structural Determination of this compound Derivatives
Analysis of Molecular Geometry and Planarity
Based on the known structures of the parent benzo[c]cinnoline and its derivatives, the core tricyclic system of this compound is expected to be largely planar. The introduction of the N-oxide group, however, would likely induce minor deviations from perfect planarity. The geometry around the nitrogen atoms is of particular interest. In the parent benzo[c]cinnoline, the two nitrogen atoms are part of an azo bridge. In the N-oxide, one of these nitrogens is bonded to an oxygen atom, which would alter the local bond angles and lengths.
Analysis of related heterocyclic N-oxides suggests that the C-N-O bond angle would be in the range of 115-120°, and the N-O bond length would be characteristic of a semi-polar bond. The planarity of the fused benzene (B151609) rings is expected to be largely maintained, though slight puckering or boat-like conformations of the central six-membered ring containing the N-N bond could be induced by the N-oxide group or by crystal packing forces.
Conformational Analysis and Helical Distortion Studies
The rigid, fused ring system of this compound limits its conformational flexibility. However, the presence of the biphenyl-like linkage within the structure introduces the possibility of helical distortion, also known as atropisomerism. In the parent benzo[c]cinnoline, the molecule is forced into a non-planar, helical conformation due to the steric hindrance between the hydrogen atoms on the two benzene rings. This results in the molecule possessing axial chirality.
It is highly probable that this compound also exhibits this helical distortion. The degree of this twist, often quantified by the dihedral angle between the two phenyl rings, would be a key structural parameter. This helical nature could lead to the existence of enantiomers, which may or may not be readily interconvertible depending on the energy barrier to racemization. The introduction of bulky substituents on the aromatic rings could further influence the degree of helical twist and potentially allow for the separation of stable atropisomers. A definitive confirmation and detailed analysis of these conformational and helical features for this compound and its derivatives await their crystallographic characterization.
Computational and Theoretical Chemistry of Benzo C Cinnoline N Oxide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in modeling the intricate details of molecular systems. These methods are employed to investigate the electronic landscape of Benzo[c]cinnoline (B3424390) N-oxide, which governs its chemical behavior and physical properties.
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. While specific DFT studies exclusively focused on Benzo[c]cinnoline N-oxide are not extensively detailed in the available literature, the principles of DFT are regularly applied to understand the complex reaction mechanisms involving related aza-aromatic N-oxides. mdpi.comsemanticscholar.org
A notable application of theoretical principles is in the elucidation of the synthesis of this compound from 2,2'-dinitrobiphenyl (B165474). nih.gov This process involves a complex reaction mechanism that is proposed to proceed through several key steps. nih.gov DFT calculations would be the ideal method to model the energetics and feasibility of this proposed pathway. The reaction is believed to initiate with a partial reduction of the nitro groups, proceeding via a single-electron transfer (SET) mechanism to form hydroxyamino and nitroso intermediates. nih.gov The subsequent cyclization to form the -N=N- bond is thought to occur through a radical mechanism involving a nitroso radical anion. nih.gov
The table below outlines the conceptual steps in the formation of this compound, which can be computationally investigated using DFT to determine transition states and reaction energies.
| Reaction Step | Proposed Mechanism | Key Intermediates | Computational Insights from DFT |
|---|---|---|---|
| 1. Partial Reduction | Single-Electron Transfer (SET) | Hydroxyamino and Nitroso groups | Modeling electron transfer, calculating reduction potentials. |
| 2. Cyclization | Radical mechanism | Nitroso radical anion | Calculating energy barriers for ring closure, locating transition states. |
| 3. Deoxygenation (Side Reaction) | Treatment with sodium ethoxide | Benzo[c]cinnoline | Investigating the reaction pathway and energetics of N-O bond cleavage. nih.gov |
Furthermore, DFT is used to calculate fundamental properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity. For aromatic N-oxides, the N-O bond introduces unique electronic features, including a high dipole moment and specific sites susceptible to electrophilic or nucleophilic attack, which can be analyzed through DFT-generated molecular electrostatic potential (MEP) maps. mdpi.com
ZINDO (Zerner's Intermediate Neglect of Differential Overlap) is a semi-empirical method specifically parameterized to predict electronic spectra and excited state properties. wikipedia.org The ZINDO/S method, in particular, is used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. wikipedia.org This technique involves a Configuration Interaction (CI) calculation, typically including single-electron excitations from the highest occupied to the lowest unoccupied molecular orbitals. wikipedia.org
While the ZINDO method is well-suited for correlating calculated transition energies with experimental spectroscopic data for aromatic heterocycles, specific studies applying ZINDO calculations to this compound are not prominent in the surveyed scientific literature. For related compounds, such calculations would help assign specific absorption bands to electronic transitions (e.g., π → π* or n → π*), providing a theoretical basis for the observed spectroscopic properties.
Molecular Dynamics Simulations and Conformational Analysis
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. This approach provides valuable information on the conformational flexibility and dynamics of a molecule. However, based on the available literature, there are no specific studies detailing molecular dynamics simulations or in-depth conformational analyses performed on this compound. Such studies would be beneficial for understanding its behavior in different solvent environments and its potential interactions with biological macromolecules.
Prediction of Novel this compound Reactivity Patterns
The prediction of novel reactivity patterns using computational methods relies heavily on the analysis of the molecule's electronic structure. For aromatic N-oxides, the N-O group significantly influences reactivity. It can act as an internal oxidizing agent and activates the heterocyclic ring towards specific chemical transformations. scripps.edu
Computational chemistry offers tools to predict these reactivity patterns. For instance, DFT calculations can generate electron density maps and molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. Frontier Molecular Orbital (FMO) theory, based on the shapes and energies of the HOMO and LUMO, can predict the outcomes of pericyclic reactions and interactions with other reagents.
In the case of this compound, a known reaction is its deoxygenation to form Benzo[c]cinnoline when treated with sodium ethoxide at elevated temperatures. nih.gov Theoretical calculations could model the mechanism of this N-O bond cleavage. Furthermore, by analyzing the electronic properties of the aromatic rings, computational methods could predict the regioselectivity of electrophilic or nucleophilic substitution reactions, guiding future synthetic efforts to create novel derivatives. The single-electron transfer (SET) chemistry of aromatic N-oxides is another area where computational predictions could uncover new reaction pathways. digitellinc.com
Emerging Research Directions and Future Outlook for Benzo C Cinnoline N Oxide
Development of Novel Benzo[c]cinnoline (B3424390) N-oxide Syntheses
Recent advancements have led to the discovery of a novel and highly efficient synthetic process for producing Benzo[c]cinnoline N-oxide. This method provides a significant improvement over previous routes, offering high yields and specific control over the product outcome.
The process begins with 2,2'-dinitrobiphenyl (B165474) and involves a partial reduction of the nitro groups, followed by a cyclization step that forms the characteristic -N=N- bond. nih.govresearchgate.net A key finding is that the choice of solvent and base dictates whether the final product is Benzo[c]cinnoline or its N-oxide derivative. nih.govresearchgate.net Specifically, conducting the reaction in water with sodium hydroxide (B78521) as the base selectively yields this compound in high purity. nih.govresearchgate.net Researchers utilized statistical experimental design to map the reaction's response surface and identify the optimal conditions for this transformation. nih.govresearchgate.net This strategic approach has resulted in a robust and scalable method for synthesizing the N-oxide. nih.govresearchgate.net
Table 1: Optimized Conditions for the Selective Synthesis of Benzo[c]cinnoline and its N-oxide
| Target Compound | Starting Material | Solvent | Base | Yield |
|---|---|---|---|---|
| Benzo[c]cinnoline | 2,2'-Dinitrobiphenyl | Alcohol | Alkoxide | 93% nih.govresearchgate.net |
Exploration of Undiscovered Reactivity Modes and Chemical Transformations
The N-oxide moiety in this compound is a focal point for exploring new chemical reactions. It activates the heterocyclic core and serves as a handle for further functionalization.
A significant discovery in this area is a novel deoxygenation reaction. nih.govresearchgate.net Treatment of this compound with sodium ethoxide at elevated temperatures efficiently removes the oxygen atom, affording the parent Benzo[c]cinnoline in near-quantitative yields (96%). nih.govresearchgate.net This transformation is not only a high-yielding synthetic tool but also provides insight into the chemical stability and reactivity of the N-oxide bond.
Future research is expected to explore other reactivity modes analogous to those seen in other N-heterocyclic N-oxides, such as quinoline (B57606) N-oxides. rsc.org These could include:
Cycloaddition Reactions: The N-oxide can potentially act as a 1,3-dipole, participating in cycloaddition reactions to construct more complex, fused heterocyclic systems.
C-H Functionalization: The N-oxide group can direct the functionalization of C-H bonds at positions adjacent to the nitrogen atoms, allowing for the introduction of various substituents. This strategy has been effectively used for quinoline N-oxides and represents a promising avenue for creating a diverse library of Benzo[c]cinnoline derivatives. rsc.org
The cleavage of the N=N bond in the core Benzo[c]cinnoline structure by tantalum hydride complexes to form biphenyl-bridged imido complexes highlights the reactivity of the diazene (B1210634) linkage. nih.gov Investigating similar transformations with the N-oxide could reveal unique pathways, potentially leading to the formation of novel organometallic complexes or nitrogen-containing macrocycles.
Integration of this compound into Complex Chemical Systems
The integration of the this compound unit into larger and more complex molecules is a key area for future research, with potential applications in materials science and medicinal chemistry. The N-oxide functionality can serve as a strategic precursor or a functional component itself.
One approach involves using substituted N-oxides as building blocks. For example, the synthesis and structural characterization of 1-amino-10-propylthiobenzo[c]cinnoline and its corresponding 5-N-oxide have been reported. acs.org These complex, helically distorted molecules demonstrate that the N-oxide can be incorporated into sterically demanding and highly functionalized systems. acs.org Such structures are of interest for developing new chiroptical materials or as ligands in asymmetric catalysis.
Furthermore, while the parent Benzo[c]cinnoline has been explored for use in electron-transporting materials for organic light-emitting diodes (OLEDs) and in conjugated polymers, the N-oxide derivative offers a potential entry point for tuning the electronic properties of these materials. researchgate.netnih.gov The electron-withdrawing nature of the N-oxide group could lower the LUMO energy level of the host material, potentially improving electron injection and transport. researchgate.net The deoxygenation reaction also provides a strategic advantage, allowing for the synthesis of a complex, functionalized N-oxide which can then be converted to the parent heterocycle at a late stage, a tactic that might be necessary if the desired substituents are not compatible with earlier synthetic steps.
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzo[c]cinnoline |
| 2,2'-Dinitrobiphenyl |
| Sodium Hydroxide |
| Sodium Ethoxide |
| 1-Amino-10-propylthiobenzo[c]cinnoline 5-N-oxide |
Q & A
Q. What are the standard synthetic methodologies for preparing Benzo[c]cinnoline N-oxide?
this compound is typically synthesized via oxidative cyclization of precursors such as trinitrobiphenyl derivatives. A key method involves the reduction of nitro groups using Zn/CaCl₂ under aerobic conditions, where atmospheric oxygen acts as the oxidant. For example, protected triamine intermediates (e.g., 9a ) undergo oxidative cyclization upon exposure to air, yielding N-oxides (e.g., 10a ) in ~84% yield on small scales. Larger-scale reactions may require extended reaction times and yield lower quantities (~63%) due to irreproducibility in oxygen diffusion . Alternative routes include using Na₂S·9H₂O for partial reduction of nitro groups or hydrazine hydrate with Pd/C for monoamine derivatives .
Q. How is this compound characterized structurally?
X-ray crystallography is the primary method for structural elucidation. Key features include:
- Non-planar geometry : The benzo[c]cinnoline skeleton exhibits helical distortion (dihedral angles: ~10° at the azo bridge and ~30° at the biphenyl junction) due to steric interactions between substituents .
- Bond lengths : The N(2)-C(6) bond in the N-oxide derivative ( 7(N5) ) elongates by 0.03 Å compared to the parent compound, resembling azoxy compounds like 4,4′-azoxyanisole .
- Hydrogen bonding : Intermolecular interactions (e.g., N-H···O distances of 2.198 Å) stabilize the crystal lattice .
Q. What analytical techniques are used to monitor this compound synthesis?
- GC-MS : Identifies intermediates (e.g., triamine 9a ) and monitors reaction progress .
- UV-vis spectroscopy : Correlates electronic transitions (e.g., low-intensity bands at 427 nm and 373 nm) with ZINDO computational results to confirm electronic structure .
- Mass spectrometry : Detects molecular ions and fragmentation patterns, particularly for distinguishing positional isomers via "proximity effects" in substituted derivatives .
Advanced Research Questions
Q. How do reaction conditions influence the yield and selectivity of this compound?
- Aerobic vs. anaerobic conditions : this compound forms only under aerobic conditions, as oxygen is critical for oxidizing reduced intermediates (e.g., triamine 9a ). Anaerobic reduction of trinitrobiphenyl yields fully reduced diamines instead .
- Solvent/base systems : Using water/NaOH produces N-oxide (91% yield), whereas alcohol/alkoxide conditions favor deoxygenated benzo[c]cinnoline (96% yield with NaOEt) .
- Scale dependency : Larger batches (>1.00 mmol) show reduced yields due to inefficient oxygen diffusion, necessitating optimized stirring or controlled aeration .
Q. What mechanistic insights explain the formation of this compound?
The synthesis involves a reduction-oxidation-cyclization cascade :
Reduction : Zn/CaCl₂ reduces nitro groups in precursors (e.g., 8a ) to hydroxylamine intermediates.
Oxidation : Atmospheric oxygen oxidizes hydroxylamines to nitroso groups, which dimerize to form the azo bridge.
Cyclization : Stereoelectronic effects drive intramolecular coupling, with substituent bulkiness influencing helical distortion .
Contrary to classical azo compound formation, this pathway avoids peroxide intermediates, relying instead on radical nitroso anion intermediates .
Q. How can discrepancies in reported yields for this compound be reconciled?
Variations arise from:
- Substrate sensitivity : Trinitrobiphenyl derivatives with electron-withdrawing groups (e.g., -CF₃) resist cyclization, yielding trace products .
- Reagent purity : Trace moisture in Zn/CaCl₂ can hydrolyze intermediates, reducing N-oxide yields .
- Analytical limitations : GC-MS may overestimate yields due to co-eluting byproducts; isolation via column chromatography provides more accurate quantification .
Q. What strategies optimize the synthesis of novel this compound derivatives?
- Substituent engineering : Electron-donating groups (e.g., -NH₂, -SPr) enhance cyclization efficiency by stabilizing transition states via resonance .
- Alternative oxidants : PhI(OAc)₂ or N-chlorosuccinimide (NCS) can replace O₂ for specialized derivatives (e.g., ylide 13 ) .
- Protecting groups : Trifluoroacetyl protection prevents premature oxidation of amine intermediates, improving reaction control .
Q. How does the helical distortion of this compound affect its reactivity?
The non-planar geometry:
- Reduces conjugation : Distortion lowers π-orbital overlap, shifting UV-vis absorption maxima compared to planar analogs .
- Enables cyclization : Steric strain drives intramolecular reactions, such as the formation of tetracyclic heteroarenes (e.g., 13 ) upon treatment with NCS .
- Influences solubility : Helical derivatives exhibit lower solubility in apolar solvents, requiring polar media (e.g., acetonitrile) for spectroscopic analysis .
Q. What computational methods support the study of this compound?
- ZINDO calculations : Predict electronic transitions and correlate with experimental UV-vis spectra .
- PM3 semi-empirical models : Estimate torsional strain (~5 kcal/mol) in distorted structures .
- DFT studies : Analyze substituent effects on cyclization barriers, though limited by the complexity of multi-step mechanisms .
Q. How is mutagenicity assessed for this compound in academic research?
While general aromatic N-oxides are flagged for mutagenicity, subclass-specific alerts (e.g., benzo[c][1,2,5]oxadiazole 1-oxide) are prioritized. Methods include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
